1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE
Overview
Description
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is a visible light-excitable, high-affinity calcium ion indicator. It is widely used in various scientific research applications due to its ability to fluoresce upon binding with calcium ions. This dye is particularly useful in studies involving calcium signaling, as it can measure calcium ion concentrations in cells and tissues with high levels of autofluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is typically synthesized by reacting rhodamine derivatives with specific reagents to introduce calcium-binding properties. The acetoxymethyl ester form of Rhod 2 is commonly used to facilitate cellular uptake. The preparation involves dissolving Rhod 2 in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentration for use in experiments .
Industrial Production Methods
Industrial production of Rhod 2 involves large-scale synthesis using automated processes to ensure consistency and purity. The dye is produced in bulk, purified, and then packaged for distribution. The production process is designed to meet stringent quality control standards to ensure the dye’s effectiveness in research applications .
Chemical Reactions Analysis
Types of Reactions
Rhod 2 primarily undergoes binding reactions with calcium ions. The dye’s fluorescence intensity increases significantly upon binding with calcium ions, making it a valuable tool for detecting changes in calcium ion concentrations .
Common Reagents and Conditions
Dimethyl sulfoxide (DMSO): Used to dissolve Rhod 2 for creating stock solutions.
Pluronic F-127: Added to improve the solubility of Rhod 2 in aqueous media.
Probenecid: Used to reduce leakage of de-esterified indicators in cells
Major Products Formed
The primary product formed from the reaction of Rhod 2 with calcium ions is the calcium-bound form of Rhod 2, which exhibits enhanced fluorescence .
Scientific Research Applications
1-[2-AMINO-5-(3-DIMETHYLAMINO-6-DIMETHYL-AMMONIO-9-XANTHENYL)PHENOXY]-2-(2-AMINO-5-METHYLPHENOXY)-ETHANE-N,N,N',N'-TETRAACETIC ACID CHLORIDE is extensively used in various fields of scientific research:
Chemistry: Used to study calcium ion dynamics in chemical reactions.
Biology: Employed in cellular and molecular biology to measure intracellular calcium levels.
Medicine: Utilized in medical research to investigate calcium signaling pathways in health and disease.
Industry: Applied in industrial processes that require precise measurement of calcium ion concentrations .
Mechanism of Action
Rhod 2 exerts its effects by binding to calcium ions, which leads to a significant increase in its fluorescence intensity. The dye’s acetoxymethyl ester group facilitates cellular uptake, and once inside the cell, cytoplasmic esterases remove the ester group, resulting in the accumulation of the cell-impermeable calcium indicator .
Comparison with Similar Compounds
Rhod 2 is unique among calcium indicators due to its long-wavelength fluorescence, which reduces interference from autofluorescence in cells and tissues. Similar compounds include:
Rhod-FF: Another rhodamine derivative with different spectral properties.
Carboxytetramethylrhodamine (TAMRA): A rhodamine-based dye used for different applications.
Tetramethylrhodamine ethyl ester (TMRE): Used for mitochondrial membrane potential measurements .
Rhod 2 stands out for its high affinity for calcium ions and its suitability for use in environments with high levels of autofluorescence.
Properties
IUPAC Name |
[9-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.ClH/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APERIXFHHNDFQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43ClN4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132523-91-2 | |
Record name | Rhod-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132523912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RHOD-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10I3106D4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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